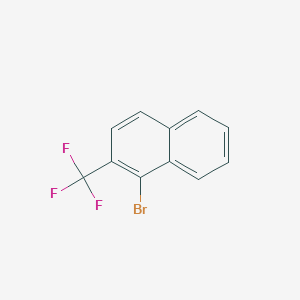
1-Bromo-2-(trifluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(trifluorometil)naftaleno es un compuesto orgánico con la fórmula molecular C11H6BrF3. Es un derivado del naftaleno, donde un átomo de bromo y un grupo trifluorometil se sustituyen en las posiciones primera y segunda, respectivamente.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1-Bromo-2-(trifluorometil)naftaleno se puede sintetizar a través de varios métodos. Un enfoque común implica la bromación de 2-(trifluorometil)naftaleno usando bromo o un reactivo que contiene bromo en condiciones controladas. La reacción generalmente requiere un solvente como diclorometano y un catalizador como bromuro de hierro (III) para facilitar el proceso de bromación.
Métodos de producción industrial
En un entorno industrial, la producción de 1-Bromo-2-(trifluorometil)naftaleno puede implicar reacciones de bromación a gran escala utilizando reactores automatizados para garantizar un control preciso sobre las condiciones de reacción. El uso de reactores de flujo continuo puede mejorar la eficiencia y el rendimiento del producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Bromo-2-(trifluorometil)naftaleno experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento de Suzuki-Miyaura para formar enlaces carbono-carbono con otros compuestos aromáticos.
Reacciones de reducción: El átomo de bromo se puede reducir para formar 2-(trifluorometil)naftaleno.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como metóxido de sodio o terc-butóxido de potasio en solventes apróticos polares como dimetilsulfóxido.
Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio, ácidos borónicos y bases como carbonato de potasio en solventes como tolueno o etanol.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio en solventes como tetrahidrofurano.
Principales productos formados
Sustitución: Varios naftalenos sustituidos dependiendo del nucleófilo utilizado.
Acoplamiento: Compuestos biarilicos con diversos grupos funcionales.
Reducción: 2-(trifluorometil)naftaleno.
Aplicaciones Científicas De Investigación
1-Bromo-2-(trifluorometil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se emplea en el desarrollo de sondas fluorescentes y agentes de imagen debido a su estructura aromática.
Medicina: Se investiga su posible uso en el descubrimiento y desarrollo de fármacos, particularmente en la síntesis de intermediarios farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Bromo-2-(trifluorometil)naftaleno depende de la reacción o aplicación específica. En las reacciones de sustitución, el átomo de bromo actúa como grupo saliente, lo que permite que los nucleófilos ataquen el átomo de carbono. En las reacciones de acoplamiento, el catalizador de paladio facilita la formación de enlaces carbono-carbono a través de pasos de adición oxidativa y eliminación reductiva.
Comparación Con Compuestos Similares
Compuestos similares
1-Bromo-2-metoxinaftaleno: Estructura similar pero con un grupo metoxilo en lugar de un grupo trifluorometilo.
2-Bromo-1-(trifluorometil)benceno: Grupos funcionales similares pero con un anillo de benceno en lugar de un anillo de naftaleno.
1-Bromo-2-naftol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo trifluorometilo.
Singularidad
1-Bromo-2-(trifluorometil)naftaleno es único debido a la presencia de un átomo de bromo y un grupo trifluorometilo en el anillo de naftaleno.
Propiedades
Fórmula molecular |
C11H6BrF3 |
|---|---|
Peso molecular |
275.06 g/mol |
Nombre IUPAC |
1-bromo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13,14)15/h1-6H |
Clave InChI |
RFOANEAFTSCOBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


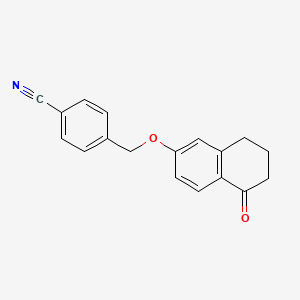
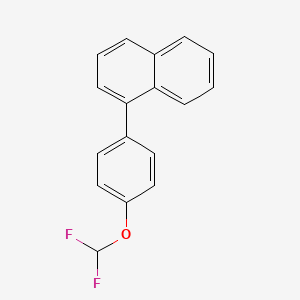
![Ethyl 2'-nitro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B11847937.png)
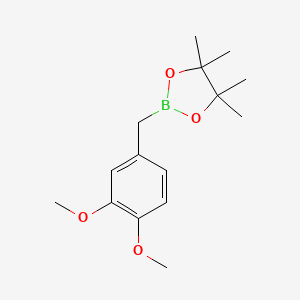


![Indeno[2,1-b]carbazol-7(5H)-one](/img/structure/B11847959.png)
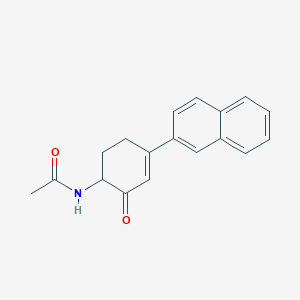

![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)

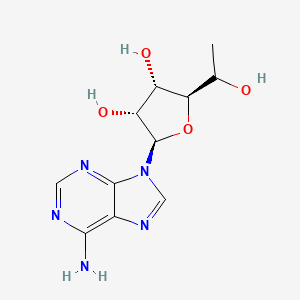
![4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11847991.png)

